N-[(E)-benzylideneamino]-2-hydroxypropanamide
Overview
Description
N-[(E)-benzylideneamino]-2-hydroxypropanamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-benzylideneamino]-2-hydroxypropanamide typically involves the condensation reaction between benzaldehyde and 2-hydroxypropanamide. This reaction is a type of Schiff base formation, where the aldehyde group of benzaldehyde reacts with the amine group of 2-hydroxypropanamide under acidic or basic conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be optimized by using catalysts to increase the reaction rate and yield. Green synthesis methods, such as using bimetallic reduced graphene oxide as a catalyst, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: N-[(E)-benzylideneamino]-2-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the primary amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Benzaldehyde oxides.
Reduction: Benzylamine and 2-hydroxypropanamide.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
N-[(E)-benzylideneamino]-2-hydroxypropanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use in drug development due to its biological activity.
Industry: Utilized in the synthesis of other organic compounds and materials.
Mechanism of Action
The mechanism of action of N-[(E)-benzylideneamino]-2-hydroxypropanamide involves its interaction with various molecular targets. The Schiff base moiety allows it to form complexes with metal ions, which can then interact with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
- N-benzylideneaniline
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
Comparison: N-[(E)-benzylideneamino]-2-hydroxypropanamide is unique due to its hydroxyl group, which can participate in additional hydrogen bonding and increase its solubility in water. This makes it more versatile in biological applications compared to other similar Schiff bases .
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-hydroxypropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-8(13)10(14)12-11-7-9-5-3-2-4-6-9/h2-8,13H,1H3,(H,12,14)/b11-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJFSRJUECUBSY-YRNVUSSQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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